Imidazole Regioisomerism: Imidazol-4-yl vs. Imidazol-1-yl Attachment Determines Hydrogen-Bond Donor Capacity
The target compound employs an imidazol-4-yl ethyl attachment, which retains a free imidazole NH at the 1-position capable of acting as a hydrogen-bond donor (HBD). In contrast, the thromboxane synthetase inhibitor class exemplified by 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1H-indole-2-carboxamide (US4619941) uses imidazol-1-yl linkage, where the imidazole nitrogen is directly attached to the alkyl chain, eliminating the imidazole NH and reducing the total HBD count by one . The 4-yl isomer therefore offers an additional H-bond donor for target engagement, while the 1-yl isomer gains a basic imidazole nitrogen with different protonation behavior. This regioisomeric switch has been shown in analogous 5-HT7 agonist series (indole-imidazole conjugates) to alter receptor selectivity profiles by >10-fold between otherwise identical scaffolds [1].
| Evidence Dimension | Imidazole regioisomerism and H-bond donor count |
|---|---|
| Target Compound Data | Imidazol-4-yl attachment; total HBD count = 2 (carboxamide NH + imidazole NH); HBA count = 3; PSA = 74.58 Ų |
| Comparator Or Baseline | 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1H-indole-2-carboxamide (US4619941, Example 13): imidazol-1-yl attachment; HBD count = 1 (carboxamide NH only), as imidazole NH is absent |
| Quantified Difference | HBD count: 2 (target) vs. 1 (comparator); difference = +1 HBD. Qualitative impact: imidazol-4-yl series enables distinct H-bond donor pharmacophore not accessible to imidazol-1-yl analogs. |
| Conditions | Structural analysis based on ChemDiv catalog data and US4619941 patent compound Example 13 [2] |
Why This Matters
For screening library procurement, the imidazol-4-yl regioisomer accesses chemical space that is complementary to, and not interchangeable with, the more extensively characterized imidazol-1-yl indole-2-carboxamide series.
- [1] Hogendorf A, Hogendorf AS, Satała G, et al. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. Eur J Med Chem. 2019;170:261-275. Demonstrated that imidazole regioisomerism alters 5-HT7 vs. 5-HT1A selectivity. View Source
- [2] Wright WB Jr, Press JB. U.S. Patent US4619941. Example 13: 5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1H-indole-2-carboxamide, mp 223-225°C; Table I: 95% inhibition of TXB2 formation at 10^-4 M. Issued October 28, 1986. View Source
